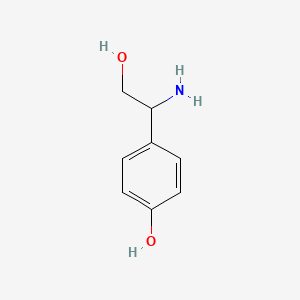
3-(Chloromethyl)pyrrolidine
Übersicht
Beschreibung
3-(Chloromethyl)pyrrolidine is a chemical compound with the molecular formula C5H10ClN . It is a derivative of pyrrolidine, a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, such as 3-(Chloromethyl)pyrrolidine, can be achieved through various synthetic strategies. These include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The specific synthesis process for 3-(Chloromethyl)pyrrolidine is not detailed in the available literature.Molecular Structure Analysis
The molecular structure of 3-(Chloromethyl)pyrrolidine consists of a pyrrolidine ring with a chloromethyl group attached . The exact structure can be confirmed through techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
Pyrrolidine derivatives, including 3-(Chloromethyl)pyrrolidine, can undergo various chemical reactions. These include reactions with acids, bases, and other organic compounds . The specific reactions that 3-(Chloromethyl)pyrrolidine can undergo are not detailed in the available literature.Wissenschaftliche Forschungsanwendungen
Synthesis and Applications in Organic Chemistry
3-(Chloromethyl)pyrrolidine and related pyrrolidine compounds are significant in the field of organic chemistry, particularly in synthesis. Pyrrolidines are pivotal in producing various biologically active molecules and pharmaceuticals. Their utility extends to being effective chiral controllers in organic asymmetric transformations and as scaffolds for biological applications, including antidiabetic, anticancer, and antimicrobial activities (Zia, 2017).
Catalytic Applications
Pyrrolidines have applications in catalysis, where they are used as ligands for transition-metal catalysts. This usage is particularly important in reactions where control of stereochemistry is critical, such as in the enantioselective synthesis of complex compounds (Narayan et al., 2014).
Cycloaddition Reactions
3-(Chloromethyl)pyrrolidine and its derivatives are used in various cycloaddition reactions, a critical method in organic synthesis. For instance, the [3+2] cycloaddition of azomethine ylides with substituted olefins is a prominent method for obtaining highly substituted pyrrolidine rings, important for synthesizing natural products and drugs (Żmigrodzka et al., 2022).
Biophysical and Biomedical Research Applications
In the realm of biophysical and biomedical research, pyrrolidine derivatives have found use as molecular probes and labels, particularly in magnetic resonance spectroscopy and imaging. For example, stable free radicals derived from pyrrolidine demonstrate high stability in biological systems and are used in various research applications (Dobrynin et al., 2021).
Sensor Development
Pyrrolidine derivatives, like 3-(Chloromethyl)pyrrolidine, are used in the development of chemical sensors. For instance, a pyrrolidine constrained bipyridyl-dansyl conjugate has been synthesized and used as a selective chemosensor for aluminum ions (Al(3+)), demonstrating the utility of these compounds in sensor technology (Maity & Govindaraju, 2010).
Safety and Hazards
Zukünftige Richtungen
Pyrrolidine derivatives, including 3-(Chloromethyl)pyrrolidine, have shown promise in various areas of drug discovery due to their diverse biological and medicinal importance . Future research could focus on exploring the therapeutic potential of these compounds and developing new synthetic strategies for their preparation.
Eigenschaften
IUPAC Name |
3-(chloromethyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10ClN/c6-3-5-1-2-7-4-5/h5,7H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXZOZPKSATVTCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80621297 | |
| Record name | 3-(Chloromethyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80621297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
876509-14-7 | |
| Record name | 3-(Chloromethyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80621297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Phosphonium, [(4-octylphenyl)methyl]triphenyl-, bromide](/img/structure/B1603495.png)
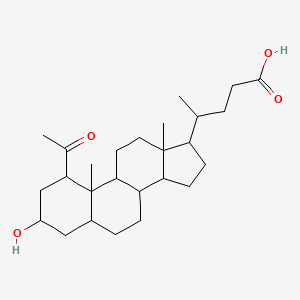
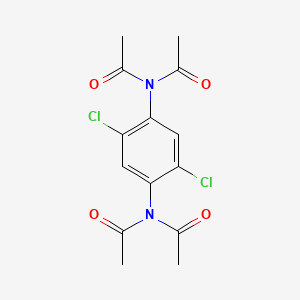
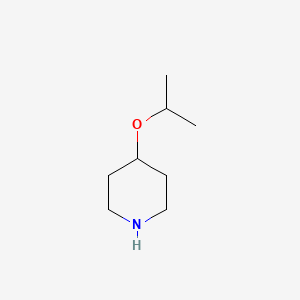

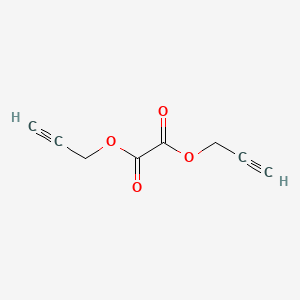

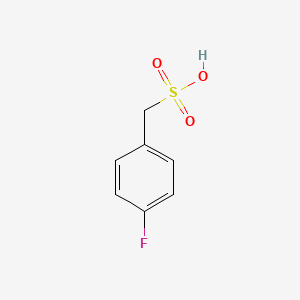
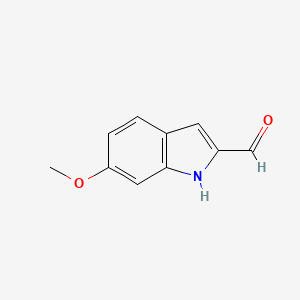
![Pyridine, 2-[1,1'-biphenyl]-3-yl-](/img/structure/B1603513.png)


